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Compound of Interest

Compound Name: Akt inhibitor VIII

Cat. No.: B1665199 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Übersicht über den Akt-Inhibitor VIII (AKTi-

1/2), einen wichtigen niedermolekularen Inhibitor, der auf den zentralen Signalweg von

PI3K/Akt abzielt. Dieses Dokument behandelt die grundlegenden chemischen Eigenschaften,

den Wirkmechanismus, quantitative Daten zur Wirksamkeit und detaillierte experimentelle

Protokolle, um Forscher bei der Konzeption und Durchführung ihrer Studien zu unterstützen.

Grundlegende Informationen
Akt-Inhibitor VIII, auch bekannt als AKTi-1/2, ist eine zellgängige und reversible Chinoxalin-

Verbindung, die als potenter und selektiver allosterischer Inhibitor der Akt-Kinase-Familie

identifiziert wurde.[1][2] Seine Entwicklung basierte auf der Identifizierung von 2,3-

Diphenylchinoxalinen durch Hochdurchsatz-Screening.

Chemische Eigenschaften
AKTi-1/2 ist ein blassgelber Feststoff mit den folgenden chemischen Eigenschaften:[3]
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Eigenschaft Wert

Molekülformel C₃₄H₂₉N₇O[4]

Molekulargewicht 551.64 g/mol [3]

CAS-Nummer 612847-09-3[3]

Löslichkeit
Löslich in DMSO (bis zu 20 mM bei leichtem

Erwärmen)[3]

Lagerung Bei -20°C lagern

Wirkmechanismus
AKTi-1/2 ist ein allosterischer Inhibitor, der an eine Stelle zwischen der Pleckstrin-Homologie

(PH)-Domäne und der Kinasedomäne von Akt bindet.[5] Diese Bindung stabilisiert Akt in einer

inaktiven Konformation, was die Translokation des Proteins zur Zellmembran und die

anschließende Phosphorylierung und Aktivierung durch Upstream-Kinasen wie PDK1 und

mTORC2 verhindert.[6][7] Im Gegensatz zu ATP-kompetitiven Inhibitoren konkurriert AKTi-1/2

nicht mit ATP um die Bindungsstelle.[5] Der Wirkmechanismus ist abhängig von der PH-

Domäne; der Inhibitor zeigt keine Wirkung gegen Akt-Varianten, denen diese Domäne fehlt.[2]

Quantitative Daten zur Wirksamkeit
Die Wirksamkeit von AKTi-1/2 wurde in verschiedenen in-vitro- und zellbasierten Assays

quantifiziert. Die Hemmung wird typischerweise als IC50-Wert angegeben, der die

Konzentration des Inhibitors darstellt, die erforderlich ist, um die Enzymaktivität oder das

Zellwachstum um 50 % zu reduzieren.

Hemmung von Akt-Isoformen (In-vitro-Kinase-Assays)
AKTi-1/2 zeigt eine deutliche Selektivität für Akt1 und Akt2 gegenüber Akt3.
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Ziel IC50-Wert Selektivität

Akt1 58 nM[1][8]
ca. 36-fach selektiver für Akt1

gegenüber Akt3[8]

Akt2 210 nM[1][8]

Akt3 2119 nM (2.12 µM)[1]

Zellbasierte Wirksamkeit (IC50-Werte)
Die zytotoxische und antiproliferative Aktivität von AKTi-1/2 wurde in einer Reihe von

menschlichen Krebszelllinien nachgewiesen.

Zelllinie Krebstyp IC50-Wert

C33A (IPKA-Assay) Gebärmutterhalskrebs
305 nM (für Akt1), 2086 nM

(für Akt2)[8]

HCC827 Lungenkrebs 4.7 µM[8]

NCI-H522 Lungenkrebs 7.25 µM[8]

PC-9 Lungenkrebs 9.5 µM[8]

Signalwege und logische Beziehungen
Der PI3K/Akt-Signalweg und die Hemmung durch AKTi-
1/2
Der PI3K/Akt-Signalweg ist ein zentraler Regulator für Zellüberleben, Wachstum, Proliferation

und Stoffwechsel.[6][7][9][10][11] Die Aktivierung erfolgt typischerweise durch

Wachstumsfaktoren, die an Rezeptor-Tyrosinkinasen (RTKs) binden, was zur Aktivierung von

PI3K führt. PI3K phosphoryliert PIP2 zu PIP3, welches als Andockstelle für Proteine mit PH-

Domänen, einschließlich Akt und PDK1, dient.[6][9] An der Membran wird Akt durch PDK1 an

Threonin 308 und durch mTORC2 an Serin 473 phosphoryliert, was zu seiner vollständigen

Aktivierung führt.[9] Das aktivierte Akt phosphoryliert eine Vielzahl von nachgeschalteten

Substraten, um seine zellulären Funktionen auszuüben.[6]
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PI3K/Akt-Signalweg und die Hemmung durch AKTi-1/2.
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Experimentelle Protokolle
Die folgenden Protokolle sind repräsentative Methoden zur Untersuchung der Wirkung von

AKTi-1/2. Spezifische Parameter sollten für das jeweilige experimentelle System optimiert

werden.

Western-Blot-Analyse der Akt-Phosphorylierung
Dieses Protokoll beschreibt die Detektion der Phosphorylierung von Akt und seinen

nachgeschalteten Zielen nach Behandlung mit AKTi-1/2.

1. Zellkultur &
Behandlung 2. Zelllyse 3. Proteinkonzentrations-

bestimmung (BCA) 4. SDS-PAGE 5. Proteintransfer
(PVDF-Membran)

6. Blockierung
(5% BSA in TBST)

7. Primärantikörper-
inkubation (4°C, über Nacht)

8. Sekundärantikörper-
inkubation (RT, 1h) 9. Detektion (ECL) 10. Analyse

Click to download full resolution via product page

Arbeitsablauf für die Western-Blot-Analyse.

Methodik:

Zellkultur und Behandlung: Kultivieren Sie die gewünschten Zellen (z. B. BT-474, LNCaP)

bis zu einer Konfluenz von 70-80 %. Behandeln Sie die Zellen mit verschiedenen

Konzentrationen von AKTi-1/2 (z. B. 0.1 - 10 µM) oder einem Vehikel (DMSO) für einen

definierten Zeitraum (z. B. 3, 8 oder 24 Stunden).

Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in einem geeigneten

Lysepuffer (z. B. RIPA-Puffer), der mit Protease- und Phosphatase-Inhibitoren (z. B.

Leupeptin, Aprotinin, Natriumorthovanadat, Natriumfluorid) ergänzt ist.

Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration der Lysate mit

einem BCA-Protein-Assay-Kit.

SDS-PAGE: Mischen Sie gleiche Proteinmengen (z. B. 20-30 µg) mit 4x Laemmli-

Probenpuffer, denaturieren Sie die Proben bei 95°C für 5 Minuten und trennen Sie die

Proteine mittels SDS-Polyacrylamid-Gelelektrophorese.

Proteintransfer: Übertragen Sie die aufgetrennten Proteine auf eine PVDF-Membran.
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Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in einer

Blockierlösung (z. B. 5 % BSA in TBST), um unspezifische Antikörperbindungen zu

verhindern.

Primärantikörper-Inkubation: Inkubieren Sie die Membran über Nacht bei 4°C mit den

entsprechenden Primärantikörpern (z. B. Anti-p-Akt (Ser473), Anti-p-Akt (Thr308), Anti-Akt

(total), Anti-p-GSK3β), die in Blockierpuffer verdünnt sind.

Sekundärantikörper-Inkubation: Waschen Sie die Membran dreimal für je 10 Minuten mit

TBST und inkubieren Sie sie dann für 1 Stunde bei Raumtemperatur mit einem geeigneten

HRP-gekoppelten Sekundärantikörper (z. B. Anti-Kaninchen-IgG-HRP).

Detektion: Waschen Sie die Membran erneut und detektieren Sie die Proteine mit einem

Chemilumineszenz (ECL)-Substrat.

Analyse: Bilden Sie die Chemilumineszenz-Signale ab und quantifizieren Sie die

Bandenintensitäten. Normalisieren Sie die phosphorylierten Proteinsignale auf die

Gesamtproteinsignale.

In-vitro-Kinase-Assay zur Bestimmung der IC50
Dieses Protokoll beschreibt eine Methode zur Bestimmung der IC50-Werte von AKTi-1/2 gegen

gereinigte Akt-Isoformen unter Verwendung eines nicht-radioaktiven, ELISA-basierten Assays.

1. Vorbereitung der
Reagenzien

2. Vorbereitung der
Assay-Platte

3. Start der
Kinase-Reaktion

4. Inkubation
(z.B. 30°C, 60 min)

5. Stoppen der Reaktion
& Waschen

6. Zugabe des
Phospho-spezifischen

Antikörpers

7. Zugabe des
Sekundärantikörpers

(HRP-gekoppelt)

8. Zugabe des
TMB-Substrats

9. Messung der
Absorption (450 nm) 10. IC50-Berechnung
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Arbeitsablauf für den In-vitro-Kinase-Assay.

Methodik:

Vorbereitung der Reagenzien: Bereiten Sie Verdünnungsreihen von AKTi-1/2 in Kinase-

Assay-Puffer vor. Bereiten Sie Lösungen von gereinigtem, aktivem Akt-Enzym, einem

spezifischen Substratpeptid (z. B. ein GSK-3-abgeleitetes Peptid) und ATP vor.
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Vorbereitung der Assay-Platte: Beschichten Sie eine Mikrotiterplatte mit dem Substratpeptid.

Waschen Sie die Wells, um ungebundenes Peptid zu entfernen.

Start der Kinase-Reaktion: Geben Sie in die Wells nacheinander:

Die AKTi-1/2-Verdünnungen (oder Vehikel als Kontrolle).

Das gereinigte Akt-Enzym.

Starten Sie die Reaktion durch Zugabe von ATP.

Inkubation: Inkubieren Sie die Platte bei 30°C für eine definierte Zeit (z. B. 60 Minuten), um

die Phosphorylierung des Substrats zu ermöglichen.

Stoppen der Reaktion & Waschen: Stoppen Sie die Reaktion durch Leeren der Wells und

waschen Sie die Platte mehrmals mit Waschpuffer.

Zugabe des Phospho-spezifischen Antikörpers: Geben Sie einen primären Antikörper hinzu,

der spezifisch die phosphorylierte Form des Substratpeptids erkennt. Inkubieren Sie für 60

Minuten bei Raumtemperatur.

Zugabe des Sekundärantikörpers: Waschen Sie die Platte und geben Sie einen HRP-

gekoppelten Sekundärantikörper hinzu. Inkubieren Sie für 30 Minuten bei Raumtemperatur.

Zugabe des TMB-Substrats: Waschen Sie die Platte erneut und geben Sie TMB-Substrat in

jedes Well. Warten Sie auf die Farbentwicklung.

Messung der Absorption: Stoppen Sie die Farbreaktion mit einer Stopplösung und messen

Sie die Absorption bei 450 nm mit einem Plattenlesegerät.

IC50-Berechnung: Tragen Sie die prozentuale Hemmung gegen den Logarithmus der

Inhibitorkonzentration auf und passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Kurve

an, um den IC50-Wert zu bestimmen.

Fazit
Akt-Inhibitor VIII (AKTi-1/2) ist ein gut charakterisiertes Forschungswerkzeug zur Untersuchung

des PI3K/Akt-Signalwegs. Seine allosterische Wirkungsweise und seine Selektivität für Akt1/2
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machen ihn zu einem wertvollen Instrument zur Aufklärung der spezifischen Rollen dieser

Isoformen in Gesundheit und Krankheit. Die in diesem Leitfaden zusammengefassten

quantitativen Daten und detaillierten Protokolle sollen Forschern eine solide Grundlage für ihre

experimentelle Arbeit bieten und zur weiteren Erforschung von Akt-Inhibitoren als potenzielle

Therapeutika beitragen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665199?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

